3,4-Methylenedioxy-N-hydroxy-N-methylamphetamine is a compound that belongs to the phenethylamine and amphetamine classes. It is recognized for its entactogenic, psychedelic, and stimulant properties. This compound is also known as N-hydroxy-N-methyl-3,4-methylenedioxyamphetamine or MDHMA. It is structurally related to methylenedioxymethamphetamine, commonly known as MDMA, and is characterized as the N-hydroxy homologue of MDMA and the N-methyl homologue of 3,4-methylenedioxy-N-hydroxyamphetamine (MDOH). The compound was first synthesized by Alexander Shulgin, who documented its effects in his book PiHKAL (Phenethylamines I Have Known and Loved) .
3,4-Methylenedioxy-N-hydroxy-N-methylamphetamine is classified under several categories:
The synthesis of 3,4-Methylenedioxy-N-hydroxy-N-methylamphetamine typically involves several chemical reactions. One common method includes the N-hydroxylation of N-methyl-3,4-methylenedioxyamphetamine. This process can be achieved through various techniques such as:
Technical details reveal that reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity .
The molecular formula of 3,4-Methylenedioxy-N-hydroxy-N-methylamphetamine is with a molar mass of approximately 209.245\g/mol. The structure features:
The compound's structural characteristics contribute to its psychoactive properties and interaction with neurotransmitter systems .
| Property | Value |
|---|---|
| Molecular Formula | C_{11}H_{15}NO_3 |
| Molar Mass | 209.245\g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
3,4-Methylenedioxy-N-hydroxy-N-methylamphetamine can undergo various chemical reactions:
These reactions are essential for understanding the stability and behavior of the compound under different conditions.
The mechanism of action for 3,4-Methylenedioxy-N-hydroxy-N-methylamphetamine primarily involves its interaction with serotonin receptors. It acts as a releasing agent for serotonin, dopamine, and norepinephrine. Upon administration, it enhances mood and sensory perception while promoting feelings of empathy and emotional closeness. The pharmacodynamics suggest that it may exhibit both stimulant and hallucinogenic effects due to its structural similarity to other psychoactive substances .
These properties are crucial for handling and storage considerations in laboratory settings .
3,4-Methylenedioxy-N-hydroxy-N-methylamphetamine has potential applications in scientific research:
The systematic exploration of N-hydroxy substituted phenethylamines originated from the foundational work of Alexander Theodore Shulgin, a pioneering figure in psychoactive chemistry. While 3,4-methylenedioxymethamphetamine (MDMA) was first synthesized by Merck in 1912 [2], Shulgin’s independent rediscovery and structural modifications during the 1970s catalyzed the development of novel entactogens. His synthesis of 3,4-Methylenedioxy-N-hydroxy-N-methylamphetamine (hereafter referred to by its research acronym MDHMA) represented a deliberate investigation into the pharmacological consequences of N-hydroxylation on the MDMA scaffold [1] [5]. This approach exemplified Shulgin’s methodology of "systematic chemical variation," wherein minor structural alterations were applied to known psychoactive compounds to explore their functional significance [5] [7].
Shulgin’s research occurred within his California-based laboratory, which held a Schedule I license from the United States Drug Enforcement Administration, permitting the synthesis of controlled substances for scientific evaluation [5]. His work bridged organic chemistry and subjective experiential reporting, establishing a template for the characterization of novel psychoactive substances decades before the emergence of modern designer drug markets.
The structural class of N-hydroxy amphetamines emerged as a distinct category within Shulgin’s broader phenethylamine research program. MDHMA occupies a specific position within the "MDxx" chemical family, being the N-hydroxy homologue of 3,4-methylenedioxymethamphetamine and the N-methyl homologue of 3,4-methylenedioxy-N-hydroxyamphetamine [1] [3]. This dual relationship positioned it as a critical structural intermediate for understanding structure-activity relationships within entactogens [1].
The rationale for investigating N-hydroxylation stemmed from observations that similar modifications in other amine classes (e.g., catecholamines) could significantly alter receptor binding profiles and metabolic stability [4]. Early pharmacological screening suggested that N-hydroxy derivatives exhibited distinct pharmacokinetic properties compared to their parent amines, particularly regarding susceptibility to oxidative metabolism and blood-brain barrier penetration [4] [8]. Despite these insights, MDHMA and analogous N-hydroxy derivatives remained largely within research chemistry circles until the 21st century, when analytical forensic reports began detecting novel N-hydroxy substituted substances in seized materials [4].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6